molecular formula C7H8BrClN2O2 B2525313 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride CAS No. 1909315-96-3

3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride

Cat. No.: B2525313
CAS No.: 1909315-96-3
M. Wt: 267.51
InChI Key: KRVQLQCSGKJYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound that contains both pyrrole and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of pyrrole and imidazole precursors. One common method includes the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both pyrrole and imidazole rings.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-5(7(11)12)9-4-2-1-3-10(4)6;/h1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVQLQCSGKJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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